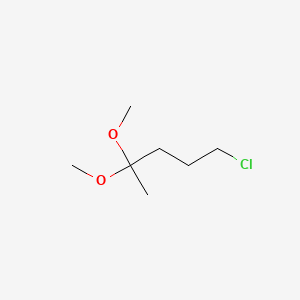

Pentane, 1-chloro-4,4-dimethoxy-

CAS No.: 56519-61-0

Cat. No.: VC18444579

Molecular Formula: C7H15ClO2

Molecular Weight: 166.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56519-61-0 |

|---|---|

| Molecular Formula | C7H15ClO2 |

| Molecular Weight | 166.64 g/mol |

| IUPAC Name | 1-chloro-4,4-dimethoxypentane |

| Standard InChI | InChI=1S/C7H15ClO2/c1-7(9-2,10-3)5-4-6-8/h4-6H2,1-3H3 |

| Standard InChI Key | UBDRYQSBZIAAFH-UHFFFAOYSA-N |

| Canonical SMILES | CC(CCCCl)(OC)OC |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The IUPAC name 1-chloro-4,4-dimethoxypentane reflects its branched alkane structure, where a chlorine atom occupies the terminal carbon (C1), and two methoxy groups (-OCH₃) are bonded to the fourth carbon (C4). The Standard InChIKey (UBDRYQSBZIAAFH-UHFFFAOYSA-N) and SMILES (CC(CCCCl)(OC)OC) notations provide unambiguous representations of its connectivity. Computational models confirm a staggered conformation that minimizes steric hindrance between the methoxy groups and chlorine atom.

Table 1: Fundamental Molecular Data

| Property | Value |

|---|---|

| CAS No. | 56519-61-0 |

| Molecular Formula | C₇H₁₅ClO₂ |

| Molecular Weight | 166.64 g/mol |

| IUPAC Name | 1-chloro-4,4-dimethoxypentane |

| XLogP3-AA (Predicted) | 1.9 |

| Hydrogen Bond Acceptors | 2 |

Synthetic Methodologies

Laboratory-Scale Synthesis

The primary route to 1-chloro-4,4-dimethoxypentane involves free-radical chlorination of 4,4-dimethoxypentane using chlorine gas (Cl₂) under UV light or peroxide initiation. This mechanism proceeds via hydrogen abstraction by chlorine radicals, followed by halogenation at the primary carbon. Typical reaction conditions include:

-

Temperature: 25–50°C

-

Solvent: Dichloromethane or tetrachloroethane

-

Yield: 60–75% after purification by fractional distillation.

Industrial Production

Scaled manufacturing employs continuous flow reactors to enhance heat dissipation and reduce byproduct formation. Key optimizations include:

-

Residence Time Control: 10–15 minutes to prevent over-chlorination.

-

Catalyst Systems: Trace iron(III) chloride to accelerate radical generation.

-

Purity: >98% achieved via inline gas chromatography monitoring.

Reactivity and Chemical Transformations

Nucleophilic Substitution

The chlorine atom at C1 undergoes SN2 displacement with nucleophiles such as hydroxide, amines, or thiols. For example, reaction with sodium methoxide yields 4,4-dimethoxypentanol, a precursor to plasticizers. Steric hindrance from the geminal methoxy groups slightly reduces reaction rates compared to linear chloroalkanes.

Elimination Reactions

Under basic conditions (e.g., KOH/ethanol), 1-chloro-4,4-dimethoxypentane undergoes dehydrohalogenation to form 4,4-dimethoxy-1-pentene. This alkene serves as a dienophile in Diels-Alder reactions, enabling access to bicyclic ether frameworks.

Comparative Analysis with Structural Analogues

1-Chloro-4,4-difluoropentane (C₅H₉ClF₂)

Replacing methoxy groups with fluorine atoms in 1-chloro-4,4-difluoropentane (CAS 406-80-4) drastically alters physicochemical properties :

-

Polarity: Reduced due to fluorine’s electronegativity (XLogP3-AA = 2.6 vs. 1.9) .

-

Boiling Point: 142.57 g/mol molecular weight correlates with lower volatility compared to the dimethoxy analogue .

Table 2: Property Comparison of Chlorinated Pentanes

| Compound | XLogP3-AA | Molecular Weight (g/mol) | Hydrogen Bond Acceptors |

|---|---|---|---|

| 1-Chloro-4,4-dimethoxypentane | 1.9 | 166.64 | 2 |

| 1-Chloro-4,4-difluoropentane | 2.6 | 142.57 | 2 |

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound’s dual functionality (chlorine + ethers) facilitates its use in constructing β-blocker analogues and antiviral agents. For instance, coupling with aryl boronic acids via Suzuki-Miyaura cross-coupling produces biaryl ethers, a common motif in drug discovery .

Polymer Science

As a chain-transfer agent in radical polymerization, 1-chloro-4,4-dimethoxypentane regulates molecular weight in polyacrylate syntheses. The methoxy groups stabilize propagating radicals, reducing termination rates.

Future Research Directions

Catalytic Asymmetric Reactions

Exploring chiral catalysts to induce enantioselectivity in substitution reactions could yield optically active ethers for asymmetric synthesis.

Green Chemistry Approaches

Replacing chlorine with safer leaving groups (e.g., mesylates) may enhance sustainability while retaining reactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume